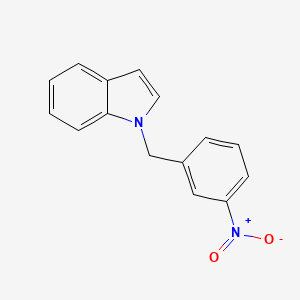

1-(3-Nitrobenzyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

1-[(3-nitrophenyl)methyl]indole |

InChI |

InChI=1S/C15H12N2O2/c18-17(19)14-6-3-4-12(10-14)11-16-9-8-13-5-1-2-7-15(13)16/h1-10H,11H2 |

InChI Key |

MDFJHPNZVZXMEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 3 Nitrobenzyl 1h Indole

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular structure of 1-(3-Nitrobenzyl)-1H-indole by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis for Aromatic and Aliphatic Regions

The ¹H NMR spectrum of this compound reveals distinct signals for both its aromatic and aliphatic protons. The methylene (B1212753) bridge protons (CH₂) appear as a singlet, indicating their chemical equivalence. The protons of the indole (B1671886) ring and the 3-nitrophenyl group resonate in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing a fingerprint of the molecule's electronic and spatial arrangement. The electron-withdrawing nitro group significantly influences the chemical shifts of the protons on the attached phenyl ring, causing them to appear at a lower field compared to the indole protons.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole H-2 | 7.15 | d | 3.1 |

| Indole H-3 | 6.55 | d | 3.1 |

| Indole H-4 | 7.65 | d | 7.8 |

| Indole H-5 | 7.10 | t | 7.5 |

| Indole H-6 | 7.20 | t | 7.6 |

| Indole H-7 | 7.58 | d | 8.1 |

| Benzyl (B1604629) CH₂ | 5.40 | s | - |

| Nitrobenzyl H-2' | 8.10 | s | - |

| Nitrobenzyl H-4' | 8.15 | d | 8.2 |

| Nitrobenzyl H-5' | 7.55 | t | 8.0 |

| Nitrobenzyl H-6' | 7.68 | d | 7.7 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and Multiplicity

The ¹³C NMR spectrum provides further structural confirmation, with each unique carbon atom in this compound giving rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For instance, the carbon attached to the nitro group (C-3') is significantly deshielded and appears at a lower field. The methylene carbon of the benzyl group resonates in the aliphatic region, clearly separated from the aromatic carbons.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Indole C-2 | 128.5 |

| Indole C-3 | 101.5 |

| Indole C-3a | 128.9 |

| Indole C-4 | 121.5 |

| Indole C-5 | 122.3 |

| Indole C-6 | 119.8 |

| Indole C-7 | 109.5 |

| Indole C-7a | 136.2 |

| Benzyl CH₂ | 50.2 |

| Nitrobenzyl C-1' | 139.5 |

| Nitrobenzyl C-2' | 122.5 |

| Nitrobenzyl C-3' | 148.5 |

| Nitrobenzyl C-4' | 129.8 |

| Nitrobenzyl C-5' | 123.0 |

| Nitrobenzyl C-6' | 134.0 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed. rsc.orgsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons within the indole and 3-nitrophenyl ring systems. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward method for assigning the carbon signals based on the already assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduresearchgate.net This is particularly useful for establishing the connectivity between the indole ring, the benzyl methylene bridge, and the 3-nitrophenyl ring, for instance, by observing a correlation between the benzylic protons and the C-1 of the indole and C-1' of the nitrophenyl ring.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Vibrational Mode Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. rsc.orgfrontiersin.org The spectrum exhibits several key absorption bands that confirm the molecular structure. Prominent among these are the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which typically appear in the regions of 1550-1500 cm⁻¹ and 1365-1320 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic rings are observed around 3100-3000 cm⁻¹, while the C-H stretching of the aliphatic methylene group appears in the 2950-2850 cm⁻¹ range. The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ region. derpharmachemica.com The C-N stretching vibration of the benzyl-indole linkage is also identifiable. derpharmachemica.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| Asymmetric NO₂ Stretch | 1550 - 1500 |

| Symmetric NO₂ Stretch | 1365 - 1320 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of this compound and for studying its fragmentation behavior under mass spectrometric conditions. scispace.comnih.govunina.it HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its molecular formula, C₁₅H₁₂N₂O₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium (B1234903) ion (m/z 91) or a substituted tropylium ion, and the 1H-indole radical cation (m/z 117) or the 3-nitrobenzyl cation (m/z 136). The loss of the nitro group (NO₂) is another characteristic fragmentation pathway.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. nih.govuhu-ciqso.es This technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule in the solid state. The analysis reveals the relative orientation of the indole and 3-nitrophenyl rings. The crystal packing analysis provides insights into the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the macroscopic properties of the crystalline material. This detailed structural information is invaluable for understanding the molecule's conformation and its interactions in a condensed phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

The electronic spectrum of indole itself typically exhibits two main absorption bands in the near-ultraviolet region. core.ac.uk These bands, often labeled as ¹Lₐ and ¹Lₑ, arise from π → π* transitions within the aromatic system. The ¹Lₐ band is generally observed at longer wavelengths with a more complex vibrational structure, while the ¹Lₑ band appears at shorter wavelengths with higher intensity. core.ac.uk The introduction of substituents on the indole ring can significantly modify these absorption bands.

The second chromophore in the molecule is the 3-nitrophenyl group. The nitro group (-NO₂) is a strong electron-withdrawing group and a powerful chromophore. Its presence on the benzene (B151609) ring leads to characteristic absorption bands. Aromatic nitro compounds typically display strong absorption due to π → π* transitions, and often a weaker n → π* transition at longer wavelengths, which involves the non-bonding electrons of the oxygen atoms in the nitro group. The position of the nitro group on the phenyl ring (ortho, meta, or para) influences the electronic environment and thus the absorption spectrum.

In this compound, the benzyl group acts as a linker, separating the indole and nitrophenyl chromophores. This separation prevents direct conjugation between the two aromatic systems. Consequently, the resulting UV-Vis spectrum is expected to be a composite of the spectra of the individual chromophores, with some modifications due to electronic interactions. The electron-withdrawing nature of the nitrobenzyl group can influence the electronic transitions of the indole moiety, potentially causing a shift in its absorption bands. Generally, electron-withdrawing substituents tend to cause a bathochromic (red) shift in the absorption maxima of indoles. core.ac.uk

Detailed research findings on the specific electronic transitions of this compound would require experimental measurement of its UV-Vis spectrum in various solvents. Such an analysis would allow for the assignment of the observed absorption bands to specific π → π* and n → π* transitions within the indole and nitrophenyl chromophores. Furthermore, studying the effect of solvent polarity on the absorption maxima could provide information about the nature of the excited states.

Table of Expected Chromophoric Data for this compound

| Chromophore | Expected Transition Type | Approximate Wavelength Region (nm) | Notes |

| Indole | π → π* (¹Lₐ) | 260-290 | Position can be influenced by the nitrobenzyl substituent. |

| Indole | π → π* (¹Lₑ) | 210-230 | High-intensity band. |

| Nitrophenyl | π → π | 240-280 | Strong absorption characteristic of aromatic nitro compounds. |

| Nitrophenyl | n → π | > 300 | Typically a weak, longer-wavelength absorption. |

This table is based on general spectroscopic principles and data for related compounds. Actual experimental values may vary.

Theoretical and Computational Investigations of 1 3 Nitrobenzyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in optimizing the molecular geometry of 1-(3-Nitrobenzyl)-1H-indole to its most stable conformation and in calculating various electronic properties.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an EPS map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a high negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the indole (B1671886) ring and the benzyl (B1604629) group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations would be employed to explore its conformational landscape, identifying the most stable arrangements of the benzyl and indole rings relative to each other. These simulations can also provide insights into how the molecule interacts with solvents or biological macromolecules, which is crucial for understanding its behavior in different environments.

Quantum Chemical Studies on Reaction Pathways and Transition States Involving this compound

Quantum chemical methods can be used to model chemical reactions, mapping out the energy landscape of a reaction pathway. This includes identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. For reactions involving this compound, these studies could elucidate reaction mechanisms, predict reaction rates, and explain the regioselectivity and stereoselectivity of chemical transformations. jchemrev.compsu.edu

Reactivity and Functionalization of the 1 3 Nitrobenzyl 1h Indole Core

Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) and Nitrobenzyl Moieties

Electrophilic attack on 1-(3-Nitrobenzyl)-1H-indole is highly regioselective, governed by the inherent electronic properties of the indole system.

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution. bhu.ac.in The most reactive position for electrophilic aromatic substitution on the indole core is the C-3 position. bhu.ac.inksu.edu.sawikipedia.org This preference is attributed to the superior stability of the cationic intermediate (a 3H-indolium cation) formed upon attack at C-3. bhu.ac.instackexchange.com In this intermediate, the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.inksu.edu.sastackexchange.com

In contrast, electrophilic attack at the C-2 position leads to an intermediate where stabilizing the positive charge requires disrupting the benzene ring's aromatic sextet, a less favorable energetic state. bhu.ac.inksu.edu.sa Therefore, electrophiles react preferentially at C-3. If the C-3 position is already occupied, electrophilic substitution typically occurs at the C-2 position. bhu.ac.inksu.edu.sa The presence of the N-substituent, such as the 3-nitrobenzyl group, does not change this intrinsic preference for C-3 substitution. nih.gov

Table 1: Regioselectivity in Indole Electrophilic Aromatic Substitution

| Position of Attack | Intermediate Stability | Aromaticity of Benzene Ring in Intermediate | Outcome |

|---|---|---|---|

| C-3 | More stable; charge delocalized onto nitrogen bhu.ac.inksu.edu.sa | Retained stackexchange.com | Favored Product |

| C-2 | Less stable bhu.ac.inksu.edu.sa | Disrupted for charge delocalization bhu.ac.in | Disfavored Product |

When considering the nitration of this compound, two aromatic systems are available for substitution: the indole ring and the nitrobenzyl ring. The existing nitro group on the benzyl (B1604629) ring is strongly deactivating and a meta-director, making further substitution on this ring highly unfavorable. lkouniv.ac.in

Consequently, nitration will occur on the more reactive indole nucleus. Due to the high reactivity of the pyrrole (B145914) portion of the indole, harsh acidic conditions (like nitric/sulfuric acid) can lead to polymerization. bhu.ac.in Therefore, milder nitrating agents such as trifluoroacetyl nitrate (B79036) (TFAN) are often employed. semanticscholar.org For N-benzyl substituted indoles, nitration occurs preferentially on the benzene ring of the indole moiety, not the pyrrole ring. semanticscholar.org Studies on the nitration of dimethyl 1-benzylindole-2,3-dicarboxylate with TFAN show that substitution occurs primarily at the C-5 and C-6 positions of the indole ring. semanticscholar.org By analogy, the nitration of this compound is expected to yield a mixture of 1-(3-nitrobenzyl)-5-nitro-1H-indole and 1-(3-nitrobenzyl)-6-nitro-1H-indole.

Table 2: Predicted Products of Nitration of this compound

| Reagent | Predicted Major Products | Rationale | Reference |

|---|---|---|---|

| Trifluoroacetyl nitrate (TFAN) | 1-(3-Nitrobenzyl)-5-nitro-1H-indole | The indole nucleus is more reactive than the deactivated nitrobenzyl ring. Substitution on the indole benzene ring is favored. | semanticscholar.org |

| Trifluoroacetyl nitrate (TFAN) | 1-(3-Nitrobenzyl)-6-nitro-1H-indole | The indole nucleus is more reactive than the deactivated nitrobenzyl ring. Substitution on the indole benzene ring is favored. | semanticscholar.org |

Reduction of the Nitro Group to Diverse Functionalities

The nitro group on the benzyl substituent is a versatile functional handle that can be readily reduced to an amine, providing a pathway to a wide array of new derivatives. A key challenge is achieving chemoselectivity, reducing the nitro group without affecting the reducible C2=C3 double bond of the indole ring.

Catalytic hydrogenation is a common method for the reduction of nitroarenes. rsc.org Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst are frequently used. rsc.orgnih.gov This method can be highly selective for the nitro group. For instance, the selective reduction of various functionalized nitroarenes, including those with halogen substituents, has been achieved using hydrazine (B178648) hydrate (B1144303) as a hydrogen source in the presence of Pd/C. nih.gov This methodology has been successfully applied to nitro-substituted indoles, demonstrating that the nitro group can be reduced to an amine without affecting the indole core. nih.gov However, under different conditions, particularly in acidic media, catalytic hydrogenation can reduce the indole's pyrrole ring to an indoline (B122111). nih.gov Therefore, careful selection of neutral reaction conditions is crucial for maintaining the indole's aromaticity.

Besides catalytic hydrogenation, several other reagents can selectively reduce the nitro group. Iron powder in the presence of an acid like HCl or ammonium (B1175870) chloride is a classic, cost-effective, and highly chemoselective method for reducing aryl nitro compounds. tandfonline.com It is known to tolerate a wide variety of sensitive functional groups. tandfonline.com Similarly, stannous chloride (SnCl₂) is another effective reagent for the selective reduction of nitroarenes to their corresponding anilines. rsc.orgtandfonline.com

A study involving C5-alkylated N-benzylindoles bearing a nitro group demonstrated that reduction with sodium borohydride (B1222165) (NaBH₄) and nickel(II) chloride (NiCl₂·6H₂O) in methanol (B129727) effectively reduces the nitro group to an amine without altering the indole structure. sci-hub.st These methods provide reliable pathways to synthesize 1-(3-aminobenzyl)-1H-indole from its nitro precursor.

Table 3: Reagents for Selective Reduction of the Nitro Group

| Reducing Agent/System | Product | Key Features | References |

|---|---|---|---|

| H₂ / Pd/C | 1-(3-Aminobenzyl)-1H-indole | High selectivity under neutral conditions. | rsc.orgnih.gov |

| Hydrazine / Pd/C | 1-(3-Aminobenzyl)-1H-indole | Mild conditions, high selectivity for nitro group over halogens and indole ring. | nih.gov |

| Fe / NH₄Cl or HCl | 1-(3-Aminobenzyl)-1H-indole | Cost-effective, high chemoselectivity, tolerates sensitive groups. | tandfonline.com |

| SnCl₂ / HCl | 1-(3-Aminobenzyl)-1H-indole | Effective for selective nitro reduction. | rsc.orgtandfonline.com |

| NaBH₄ / NiCl₂·6H₂O | 1-(3-Aminobenzyl)-1H-indole | Effective for N-benzylindoles, proceeds under mild conditions. | sci-hub.st |

Transformations Involving the Indole Pyrrole Ring

The pyrrole ring of the indole core can undergo its own set of transformations, leading to significant structural modifications such as dearomatization or ring expansion.

One of the most fundamental transformations is the reduction of the C2=C3 double bond to form the corresponding indoline (2,3-dihydroindole). Heterogeneous catalytic hydrogenation, for example with Pt/C in the presence of an acid like p-toluenesulfonic acid in water, can effectively reduce substituted indoles to indolines. nih.gov Triarylborane-catalyzed hydrogenation is another modern approach to achieve this transformation. nih.gov These reactions convert the planar, aromatic indole core into a non-planar, saturated heterocyclic system.

More complex transformations include dearomative functionalization. For instance, N-acetyl indoles can undergo a dearomative C2-arylation in the presence of FeCl₃, adding an aryl group across the C2-C3 double bond to form an indoline structure. rsc.org Additionally, photochemically activated reagents can induce a one-carbon ring expansion of N-substituted indoles, converting the indole skeleton into a quinolinium salt, thereby creating a six-membered heterocyclic ring. nih.gov These advanced methods highlight the potential for skeletal editing of the indole core to access diverse and complex molecular architectures.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

While specific examples of cycloaddition reactions involving This compound are not extensively documented, the general reactivity of the indole scaffold suggests its potential participation in such transformations. The indole C2=C3 double bond can act as a dipolarophile in 1,3-dipolar cycloadditions or as a component in other cycloaddition processes.

For instance, nickel(II)-catalyzed formal [3+2] cycloadditions have been successfully performed between various N-substituted indoles and donor-acceptor cyclopropanes. asianpubs.org In a study, N-benzylskatole (1-benzyl-3-methylindole) was shown to react, demonstrating that the presence of a benzyl group at the N1 position is compatible with the reaction conditions required to form cyclopent[b]indoles. asianpubs.org Similarly, 1,3-dipolar cycloaddition reactions of azomethine ylides with indole-derived activated alkenes are known to produce complex spiro-pyrrolidine-oxindole heterocyclic systems. sctunisie.org These examples with related structures indicate that the indole core of This compound could potentially undergo cycloaddition, although the electron-withdrawing nature of the nitrobenzyl group might require more forcing conditions or specific catalyst systems.

Alkylation and Acylation Reactions on the Indole Ring

Alkylation and acylation are fundamental reactions for functionalizing the indole core, typically occurring at the nucleophilic C3 position. Current time information in Chatham County, US. The success of these electrophilic substitution reactions is highly dependent on the electronic nature of the N1 substituent.

Alkylation: Friedel-Crafts alkylation of indoles at the C3 position is a common method for C-C bond formation. For example, a visible-light-mediated alkylation of various indoles with nitroalkenes has been developed using rose bengal as a photosensitizer in water, yielding 3-(2-nitroalkyl)indoles in moderate to good yields. acs.orgorganic-chemistry.org Given that N-methyl and other N-substituted indoles participate readily, it is plausible that This compound could be alkylated under similar conditions, though its reduced nucleophilicity might affect reaction rates and yields.

Acylation: The C3-acylation of indoles is a key transformation, as the resulting 3-acylindoles are important synthetic intermediates. Current time information in Chatham County, US.acs.org However, the reactivity of the indole nucleus towards acylation is strongly diminished by electron-withdrawing groups at the N1-position. Current time information in Chatham County, US. Studies on the acylation of various indoles with nitriles in the presence of a Lewis acid like PhBCl₂ have shown that while N-alkyl and N-aryl indoles react to give moderate to good yields of 3-acylindoles, indoles bearing electron-withdrawing groups at the N1 position fail to undergo the reaction. Current time information in Chatham County, US. This finding suggests that direct C3-acylation of This compound under typical Friedel-Crafts or related conditions would be challenging due to the deactivating effect of the nitrobenzyl group. Alternative strategies or more potent catalytic systems might be necessary to achieve this transformation.

| Reaction Type | Substrate Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| C3-Alkylation | N-Methyl Indole | Nitroalkenes, Rose Bengal, Visible Light, H₂O | 3-(2-Nitroalkyl)indoles | acs.orgorganic-chemistry.org |

| C3-Acylation | N-Methyl Indole | Trichloroacetonitrile, PhBCl₂ | 3-Acylindole | Current time information in Chatham County, US. |

| N-Acylation | 3-Methyl-1H-indole | Thioesters, Cs₂CO₃ | N-Acylindole | rsc.org |

Chemical Modifications and Transformations of the Nitrobenzyl Moiety

The nitrobenzyl portion of the molecule offers a rich platform for chemical modification, particularly through reactions on the aromatic ring and at the benzylic methylene (B1212753) bridge.

Cross-Coupling Reactions on the Benzyl Ring

Modern cross-coupling methods have enabled the functionalization of aromatic rings that were previously difficult to modify. A significant recent development is the use of nitroarenes as electrophilic partners in palladium-catalyzed cross-coupling reactions, where the nitro group itself acts as a leaving group. nih.govacs.org This "denitrative coupling" approach provides a direct pathway to functionalize the nitrobenzyl ring of This compound .

This strategy circumvents the need for traditional, multi-step conversions of the nitro group into a halide or triflate. acs.orgnih.gov Various powerful bond-forming reactions have been adapted for this purpose:

Suzuki-Miyaura Coupling: For C-C bond formation, nitroarenes can be coupled with boronic acids using a palladium/BrettPhos catalyst system. This reaction proceeds via an unprecedented oxidative addition of the C-NO₂ bond to the palladium center. acs.orgnih.govacs.org

Buchwald-Hartwig Amination: For C-N bond formation, the nitro group can be replaced by a primary or secondary amine, also utilizing a Pd/BrettPhos catalyst. acs.orgnih.gov

Sonogashira Coupling: For C-C (alkynyl) bond formation, a denitrative coupling between nitroarenes and terminal alkynes can be achieved using a Pd(en)(NO₃)₂/BrettPhos system. acs.org

Mizoroki-Heck Reaction: For C-C (alkenyl) bond formation, nitroarenes can be coupled with alkenes like styrene (B11656) using a Pd/BrettPhos catalyst to generate stilbene (B7821643) derivatives. chemrxiv.org

These methods suggest that the 3-nitrobenzyl group of the title compound can be directly converted into a 3-arylbenzyl, 3-aminobenzyl, or 3-alkenylbenzyl group, providing a powerful tool for structural diversification.

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Aryl-Aryl (C-C) | Pd/BrettPhos | acs.orgacs.org |

| Buchwald-Hartwig | Amine | Aryl-Nitrogen (C-N) | Pd/BrettPhos | acs.orgnih.gov |

| Mizoroki-Heck | Alkene | Aryl-Vinyl (C-C) | Pd/BrettPhos | chemrxiv.org |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl (C-C) | Pd(en)(NO₃)₂/BrettPhos | acs.org |

Reactions Involving the Methylene Bridge

The methylene bridge (-CH₂-) linking the indole and nitrobenzyl rings is also a site of potential reactivity. The protons on this bridge are benzylic and are adjacent to the indole nitrogen, which can influence their acidity.

Research on related bis(indolyl)methane structures has shown that the methylene protons can be exchanged for deuterium (B1214612) by heating in a D₂O/DMSO-d₆ mixture, indicating a degree of acidity that allows for deprotonation-reprotonation events. acs.org This suggests that the methylene bridge in This compound could potentially be deprotonated with a suitable base to form an anion, which could then be trapped by various electrophiles, enabling alkylation or other functionalizations at this position.

Furthermore, the methylene bridge can be a substrate for oxidation. In the development of PCSK9 modulators, a 2,3'-diindolylmethane skeleton was successfully oxidized at the methylene bridge to form the corresponding carbonyl-linked ketone. acs.org This transformation highlights a key pathway for modifying the linker, converting the flexible methylene bridge into a rigid carbonyl group, which can significantly alter the molecule's conformation and properties.

Applications of 1 3 Nitrobenzyl 1h Indole As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Advanced Nitrogen-Containing Heterocyclic Compounds

The most significant role of 1-(3-nitrobenzyl)-1H-indole as a precursor lies in the synthetic utility of its nitro group. The reduction of an aromatic nitro group to an amino group is a fundamental and reliable transformation in organic synthesis, often achieved with high efficiency using reagents such as iron in acidic media, catalytic hydrogenation with palladium on carbon (Pd/C), or tin(II) chloride. rsc.orgresearchgate.net This conversion transforms the starting material into 1-(3-aminobenzyl)-1H-indole, a key intermediate bearing a primary amine that can participate in a wide array of ring-forming reactions.

This amino-functionalized intermediate serves as a building block for advanced heterocyclic systems. kit.edu For instance, the newly introduced amino group can react with 1,2-dicarbonyl compounds in a condensation reaction to form pyrazine (B50134) rings, or with β-ketoesters to construct quinoline (B57606) scaffolds. These subsequent cyclization reactions dramatically increase the molecular complexity and provide access to novel classes of compounds with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov The strategic placement of the nitro group on the benzyl (B1604629) substituent, rather than the indole (B1671886) core, allows for the selective generation of reactivity on the side chain, preserving the electronic properties of the indole ring for other potential modifications. The synthesis of diverse nitrogen-containing heterocycles is of paramount importance as these scaffolds are prevalent in FDA-approved drugs and other biologically significant molecules. rsc.org

Role in the Construction of Complex Polycyclic and Fused-Ring Scaffolds

The structure of this compound is well-suited for the synthesis of complex polycyclic and fused-ring systems. Following the reduction of the nitro group to 1-(3-aminobenzyl)-1H-indole as described previously, intramolecular cyclization reactions can be employed to create rigid, fused architectures. nih.gov A synthetic strategy could involve the introduction of a suitable electrophilic functional group onto the indole ring, for example at the C2 position, which could then react with the amino group on the benzyl ring to forge a new heterocyclic ring, effectively "stitching" the two parts of the molecule together.

Reductive cyclization is a powerful strategy for building such polycyclic frameworks. beilstein-journals.orgnih.gov For example, a palladium-catalyzed reductive cyclization of a suitably substituted nitro compound can lead directly to the formation of an indole or other fused systems. nih.govmdpi.com In a hypothetical pathway starting from a derivative of this compound, an intramolecular version of a reaction like the Bartoli or Batcho-Leimgruber indole synthesis could be envisioned, where the nitro group participates directly in the ring-forming step. rsc.orgrsc.org

Furthermore, tandem reactions such as the Pictet-Spengler reaction offer a direct route to polycyclic scaffolds. researchgate.net The intermediate 1-(3-aminobenzyl)-1H-indole could, in principle, undergo a Pictet-Spengler type cyclization with an aldehyde, where the C2 or C4 position of the indole nucleus acts as the nucleophile, leading to the formation of complex, fused heterocyclic systems. The ability to construct such polycyclic indoline (B122111) frameworks is significant, as these rigid structures are core components of many natural products and pharmaceuticals, often exhibiting high selectivity in their biological interactions. polimi.itresearchgate.net

Utilization in Cascade and Domino Organic Synthesis Reactions

Cascade and domino reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation, minimizing waste and improving step economy. The structural features of this compound and its derivatives are amenable to such reaction sequences. A prominent example of a relevant domino strategy is the synthesis of substituted indoles from nitro-activated precursors. mdpi.comresearchgate.net

A well-established domino process involves an initial Michael addition, followed by an intramolecular nucleophilic aromatic substitution (SNAr) and a final oxidation or aromatization step. researchgate.net While many examples feature the nitro group on the indole precursor itself to activate the ring for SNAr, the principle can be extended. For instance, a domino sequence could be initiated on a derivative of this compound. More directly, the compound itself can be the product of a domino synthesis. Research by Söderberg and colleagues has demonstrated the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters through a domino [3+2] cyclization strategy where a nitro-activated phenylacetate (B1230308) derivative is a key starting material. mdpi.comresearchgate.netbohrium.com This highlights the importance of the nitro group in facilitating complex, one-pot transformations.

The data below, adapted from a study on analogous compounds, illustrates the effectiveness of a domino strategy in constructing substituted nitro-indoles, showing the types of yields that can be achieved.

| Entry | Amine Component | Aldehyde Component | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylamine | Acetaldehyde | Methyl 1-benzyl-2-methyl-5-nitro-1H-indole-3-carboxylate | 64 |

| 2 | 4-Chlorobenzylamine | Acetaldehyde | Methyl 1-(4-chlorobenzyl)-2-methyl-5-nitro-1H-indole-3-carboxylate | 85 |

| 3 | Benzylamine | Benzaldehyde | Methyl 1-benzyl-5-nitro-2-phenyl-1H-indole-3-carboxylate | 89 |

| 4 | Benzylamine | 3-Methoxybenzaldehyde | Methyl 1-benzyl-2-(3-methoxyphenyl)-5-nitro-1H-indole-3-carboxylate | 88 |

This type of cascade reaction, leveraging the reactivity of a nitro-substituted precursor, demonstrates a powerful method for rapidly assembling complex indole structures. mdpi.comresearchgate.net

Potential in Materials Science Applications Through Derivatization

The field of materials science constantly seeks new organic molecules with tailored electronic and photophysical properties for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and nonlinear optics (NLO). nih.gov "Push-pull" chromophores, which contain an electron-donating (push) group and an electron-accepting (pull) group linked by a π-conjugated system, are a cornerstone of this research. beilstein-journals.orgbgsu.edu

This compound is intrinsically a push-pull system. The indole ring is a well-known electron donor, while the nitrobenzyl group is a moderate electron acceptor. nih.govbeilstein-journals.org This inherent electronic asymmetry can be strategically enhanced through derivatization to create high-performance materials.

A key synthetic transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). The amino group is a much stronger electron donor than the indole ring itself. This creates the intermediate 1-(3-aminobenzyl)-1H-indole, a strong donor-donor system. The next step would be the introduction of a potent electron-accepting group, such as a dicyanovinyl or tricyanovinyl group, onto the indole core, typically at the C3 position. nih.gov This can be achieved through reactions like Knoevenagel or Vilsmeier-Haack followed by condensation. The resulting molecule would have a D-π-A (Donor-π-Acceptor) architecture, where the aminobenzyl moiety acts as the powerful donor and the newly introduced group at C3 acts as the acceptor. This molecular design is highly sought after for tuning the intramolecular charge transfer (ICT) band, which governs the color and NLO properties of the material. bgsu.edu Indole derivatives have been successfully used as donor components in a variety of push-pull systems. beilstein-journals.orgopenmedicinalchemistryjournal.com

| Component Type | Example Moieties |

|---|---|

| Donor (Push) | Indole, N-Alkylindole, Anilino groups, Carbazole (B46965), Phenothiazine |

| Acceptor (Pull) | Tetracyanoethylene (TCNE), Tetracyanoquinodimethane (TCNQ), Dicyanovinyl, Indanedione |

By modifying this compound, chemists can access novel chromophores with tunable optical properties, highlighting the compound's potential as a versatile scaffold for advanced materials. nih.gov

Q & A

Q. Advanced Research Focus

- UV-Vis Spectroscopy : The nitro group’s strong absorption at ~270 nm masks indole’s π→π* transitions, requiring derivative spectroscopy (e.g., second-order derivatives) for accurate analysis .

- Electrochemical Behavior : Cyclic voltammetry reveals a reduction peak at −0.8 V (vs. Ag/AgCl) for the nitro group, useful in sensor applications .

- Fluorescence Quenching : Electron-deficient nitrobenzyl groups reduce indole’s quantum yield, necessitating fluorophore tagging (e.g., dansyl chloride) for cellular imaging .

What computational tools predict the pharmacokinetic profile of this compound derivatives?

Q. Advanced Research Focus

- ADMET Prediction : SwissADME or ADMETLab estimate logP (~2.5–3.5), BBB permeability (low), and CYP450 inhibition risks .

- MD Simulations : GROMACS models highlight membrane penetration barriers due to the nitro group’s polarity .

- QSAR Models : CoMFA/CoMSIA analyses correlate nitrobenzyl substitution patterns with antibacterial activity (e.g., against S. aureus) .

Table: Key Physicochemical Data for this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₂ | |

| Melting Point | 105–108°C | |

| HRMS (ESI) | m/z 253.0978 (M+H⁺) | |

| ¹H NMR (CDCl₃) | δ 8.01 (br s, NH), 4.19 (s, CH₂) | |

| logP (Predicted) | 2.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.